molecular formula C10H10BrN3 B11802075 3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine

3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B11802075
M. Wt: 252.11 g/mol
InChI Key: SKRFQHDYMYUKCH-UHFFFAOYSA-N
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Description

3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromo group and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-bromo-5-chloropyridine with 4,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the electronic properties of the rings.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(1H-pyrazol-3-yl)pyridine: Lacks the dimethyl groups on the pyrazole ring.

    5-(4,5-Dimethyl-1H-pyrazol-3-yl)pyridine: Lacks the bromo substituent.

    3-Chloro-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine: Has a chloro group instead of a bromo group.

Uniqueness

The unique combination of the bromo group and the dimethyl-substituted pyrazole ring in 3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine provides distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine

InChI

InChI=1S/C10H10BrN3/c1-6-7(2)13-14-10(6)8-3-9(11)5-12-4-8/h3-5H,1-2H3,(H,13,14)

InChI Key

SKRFQHDYMYUKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC(=CN=C2)Br)C

Origin of Product

United States

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